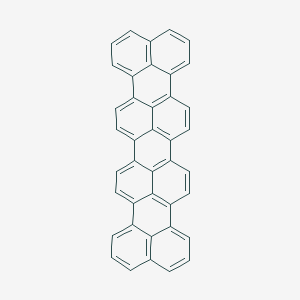

Quaterrylene

Vue d'ensemble

Description

Synthesis Analysis

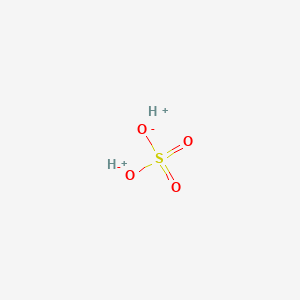

Quaterrylene can be synthesized through a Scholl-type coupling reaction of perylene, employing trifluoromethanesulfonic acid as a catalyst and DDQ or molecular oxygen as oxidants. This method results in high yield and has been characterized extensively using 1H NMR spectroscopy (Rajesh Thamatam, Sarah L Skraba, & Richard P. Johnson, 2013).

Molecular Structure Analysis

The molecular structure of quaterrylene has been determined to crystallize in the monoclinic system, exhibiting similarities with perylene. It is isotypic with perylene and has been studied using two-dimensional methods to assess bond lengths and molecular configurations, revealing significant details about its aromatic structure and bond lengths (H. N. Shrivastava & J. Speakman, 1960).

Chemical Reactions and Properties

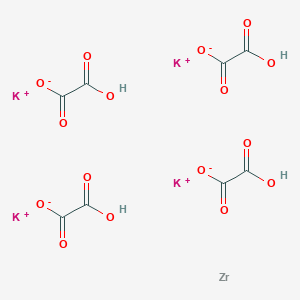

Quaterrylene's chemical reactions often involve its dicationic form, which demonstrates interesting properties when dissolved in triflic acid/dichloroethane. Its stability and reactions with other chemical agents have been explored to understand its behavior in various chemical environments and its potential for forming complex molecular structures (S. Tam‐Chang, Wonewoo Seo, & I. Iverson, 2004).

Physical Properties Analysis

The electronic properties of quaterrylene, such as its substantial anisotropy in semiconduction and its stability up to temperatures over 500°C, highlight its significance in material science. Its unique electrical resistivity and energy gap characteristics make it an interesting subject of study for its physical properties (Y. Maruyama, H. Inokuchi, & Y. Harada, 1963).

Chemical Properties Analysis

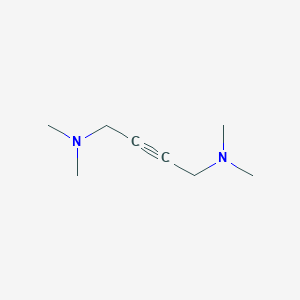

Quaterrylene's ability to form stable complexes and undergo specific chemical reactions underlines its unique chemical properties. For instance, its interaction with single-walled carbon nanotubes (SWNTs) to facilitate excitation energy transfer highlights its versatility and potential in nanotechnology applications. This interaction is dependent on the diameter of the SWNTs, illustrating quaterrylene's potential in precise molecular engineering (T. Koyama et al., 2014).

Applications De Recherche Scientifique

Electronic Properties : Quaterrylene exhibits extraordinary stability, being able to withstand temperatures over 500°C without decomposition. It displays significant anisotropy in its semiconduction properties, with variations in resistivity depending on the axis along which it is measured. The energy gaps are around 0.6 eV, and it has a drift mobility in the order of 10^-3 cm^2/V.sec. The photovoltage between aluminum and quaterrylene ranges from 0.1 to 0.3 V, with an ionization potential of 4.9 eV (Maruyama, Inokuchi, & Harada, 1963).

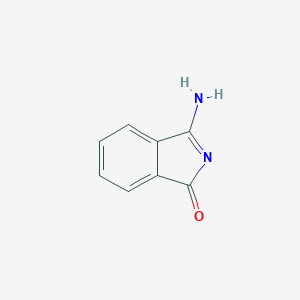

Synthesis and Characterization : Quaterrylene can be synthesized efficiently through a Scholl-type coupling of perylene. Its oxidative dication has been characterized using 1H NMR spectroscopy (Thamatam, Skraba, & Johnson, 2013). Additionally, bis-N-annulated quaterrylene, synthesized from N-annulated perylene derivatives, is notable for its processability and strong electron-donating ability, making it promising for molecular devices (Li & Wang, 2009).

Structural Analysis : High-resolution electron microscopy has been employed to study the crystal structure of quaterrylene. This analysis provides insights into thin film growth and grain boundary structure, revealing significant crystal distortion at crystal junctions and boundaries (Fryer & Smith, 1982).

Pressure Effects on Electrical and Optical Behavior : The electrical resistance of compressed quaterrylene changes with temperature under high pressure. Pressure also affects absorption spectra, indicating a relationship between physical properties and external pressure conditions (Shirotani, Inokuchi, & Akimoto, 1967).

Crystal and Molecular Structure Redetermination : Redetermination of the crystal structure of quaterrylene has been performed using three-dimensional data, refining carbon atom positions and determining C-C distances (Kerr, Ashmore, & Speakman, 1975).

Thin Film Growth on Silicon Dioxide Surface : Studies on quaterrylene thin films deposited on SiO2 surfaces have examined their structure, including surface morphology and molecular orientation. This research is critical for understanding the growth processes and properties of quaterrylene thin films (Hayakawa, Petit, Wakayama, & Chikyow, 2007).

Absorption Spectra and Charge State Study : The absorption spectra of quaterrylene in different charge states (neutral, cationic, anionic) have been studied, providing insights into the photophysical behavior of this compound (Halasinski et al., 2003).

Nanolayer Growth on Gold Surfaces : The growth of quaterrylene monolayers on Au(111) surfaces has been analyzed, showing how substrate influences the structure of these layers, important for applications in nanotechnology and materials science (Franke et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

undecacyclo[20.12.2.22,5.16,10.123,27.03,18.04,15.019,35.032,36.014,38.031,37]tetraconta-1(35),2,4,6,8,10(38),11,13,15,17,19,21,23,25,27(37),28,30,32(36),33,39-icosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H20/c1-5-21-6-2-10-24-28-14-18-32-34-20-16-30-26-12-4-8-22-7-3-11-25(36(22)26)29-15-19-33(40(34)38(29)30)31-17-13-27(37(28)39(31)32)23(9-1)35(21)24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVMPKQSTZIOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940275 | |

| Record name | Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quaterrylene | |

CAS RN |

188-73-8 | |

| Record name | Benzo[1,2,3-cd:4,5,6-c'd′]diperylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(1,2,3-cd:4,5,6-c'd')diperylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)

![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)

![2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B86677.png)